![molecular formula C13H21NO B13223779 N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol It is known for its unique structure, which includes an adamantane moiety, a highly stable and rigid hydrocarbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-2-YL)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1-adamantylamine with propionaldehyde in the presence of a catalyst to form the desired product . The reaction conditions often include a solvent such as methanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The adamantane moiety allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted adamantane compounds. These products can have diverse applications in different fields of research and industry .
Scientific Research Applications
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-2-YL)propylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The adamantane moiety provides stability and rigidity, allowing the compound to interact with specific enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(Adamantan-2-YL)propylidene]hydroxylamine include other adamantane derivatives such as:
- 1-Adamantylamine
- 1-Adamantylmethanol
- 1-Adamantylacetone
Uniqueness
This compound is unique due to its specific structural features, including the propylidene and hydroxylamine functional groupsThe compound’s stability and rigidity make it particularly valuable in various research and industrial contexts .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(NZ)-N-[1-(2-adamantyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13,15H,2-7H2,1H3/b14-12- |
InChI Key |
XNWWXZDNPLDUJE-OWBHPGMISA-N |
Isomeric SMILES |
CC/C(=N/O)/C1C2CC3CC(C2)CC1C3 |
Canonical SMILES |
CCC(=NO)C1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


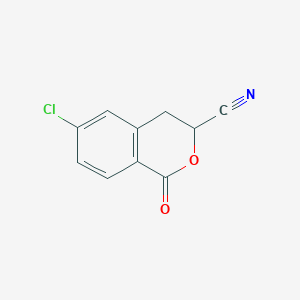
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)

![({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)
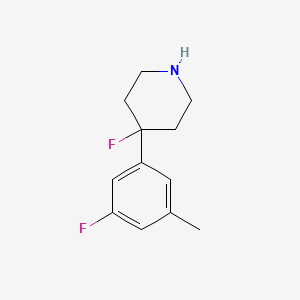
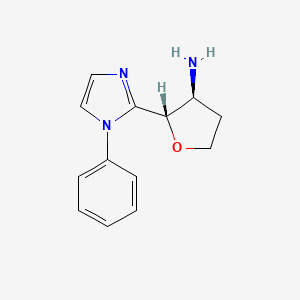
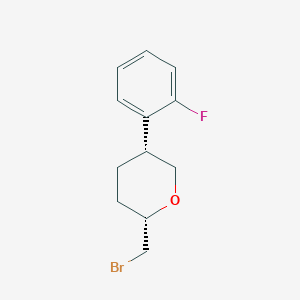

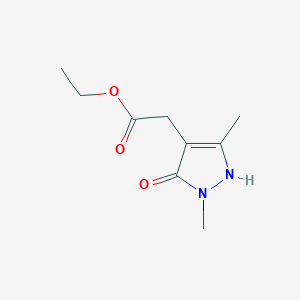
![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
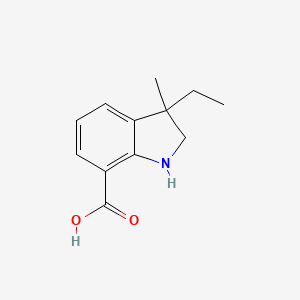
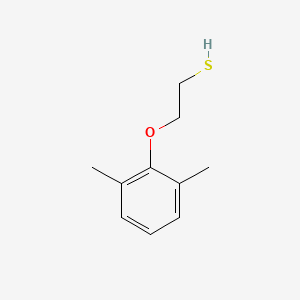
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
